4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate

Description

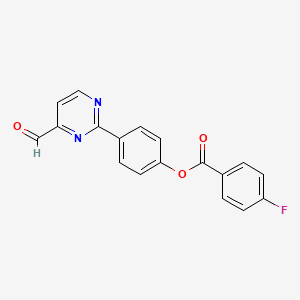

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-formylpyrimidin-2-yl)phenyl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O3/c19-14-5-1-13(2-6-14)18(23)24-16-7-3-12(4-8-16)17-20-10-9-15(11-22)21-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHRNECBRDVDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the pyrimidinyl group with a halogenated fluorobenzenecarboxylate under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to remove the formyl group, resulting in a different functional group.

Substitution: The fluorobenzenecarboxylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: this compound can be converted to 4-(4-carboxy-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate.

Reduction: The reduction product may vary depending on the specific conditions used.

Substitution: The substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in the development of new pharmaceuticals. Its structural features allow it to be used in the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Three closely related compounds from the same chemical family are compared below.

Structural and Molecular Data

The following table summarizes key parameters:

| Catalog Number | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | CAS Number |

|---|---|---|---|---|---|

| 164115 | 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate | C₁₈H₁₁FN₂O₃ | 322.30 | 4-Fluorobenzenecarboxylate | 477870-91-0 |

| 164116 | 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate | C₁₆H₁₀N₂O₃S | 310.33 | 2-Thiophenecarboxylate | 477870-92-1 |

| 164109 | 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate | C₁₈H₁₂N₂O₃ | 304.31 | Benzenecarboxylate | 477870-75-0 |

Substituent-Specific Analysis

4-Fluorobenzenecarboxylate (164115)

- Electron Effects : The fluorine atom at the para position introduces strong electron-withdrawing character, which may enhance the electrophilicity of the adjacent ester group. This could increase reactivity in nucleophilic acyl substitution reactions or alter binding affinity in biological targets.

- Molecular Weight: Higher molecular weight (322.30 g/mol) compared to the non-fluorinated analog (304.31 g/mol) due to fluorine’s atomic mass.

2-Thiophenecarboxylate (164116)

- Heteroatom Influence : The sulfur atom in the thiophene ring contributes to a lower molecular weight (310.33 g/mol) than the fluorinated analog. Sulfur’s larger atomic radius and polarizability may enhance π-stacking interactions or alter electronic properties.

- Reactivity : Thiophene’s aromaticity and sulfur’s lone pairs could facilitate unique reactivity pathways, such as metal coordination or participation in charge-transfer complexes.

Benzenecarboxylate (164109)

- Baseline Properties: The absence of fluorine or heteroatoms results in the lowest molecular weight (304.31 g/mol) and reduced polarity. This may favor solubility in non-polar solvents or influence melting points.

Implications of Substituent Variations

- Synthetic Utility : The aldehyde group in all three compounds offers a reactive site for further derivatization (e.g., condensation reactions). The choice of substituent (fluorine, thiophene, or benzene) allows fine-tuning of electronic and steric effects for targeted applications.

- Biological Activity : Fluorine’s presence (164115) is often associated with enhanced metabolic stability and bioavailability in drug design, while thiophene (164116) may improve binding to sulfur-rich biological targets.

- Material Science : Thiophene-containing derivatives are common in organic electronics due to sulfur’s conductive properties, whereas fluorinated compounds (164115) might excel in fluoropolymer synthesis.

Biological Activity

4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring, which is known for its role in various biological processes. The presence of the formyl and fluorobenzene groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its efficacy against various bacterial strains has been documented, suggesting potential applications in antibiotic development.

2. Anti-cancer Properties

Preliminary investigations have indicated that the compound may exhibit anti-cancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can reduce pro-inflammatory cytokine production, which may have implications for treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with DNA : Its structure allows for potential intercalation with DNA, disrupting replication and transcription processes in rapidly dividing cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to apoptosis and cell survival.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-cancer Activity

In vitro experiments on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its potential as an anti-cancer agent.

Case Study 3: Inflammatory Response Modulation

In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(4-Formyl-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate, and what reaction conditions optimize yield?

The compound can be synthesized via metal-free approaches using β-CF3 aryl ketones as precursors. Key steps include cyclocondensation with amidine derivatives under mild conditions (room temperature to 80°C) in polar aprotic solvents like DMF or acetonitrile. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of ketone to amidine) and reaction time (6–24 hours). Purification typically involves flash chromatography with gradients of hexane/ethyl acetate (60:40 to 80:20) to isolate the product at >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on pyrimidine ring protons (δ 8.5–9.0 ppm for formyl groups) and fluorine-coupled aromatic signals (δ 7.2–7.8 ppm). The 19F NMR peak for the 4-fluoro substituent typically appears at δ -110 to -115 ppm.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- FT-IR : Key stretches include C=O (1720–1680 cm⁻¹ for ester and formyl groups) and C-F (1250–1150 cm⁻¹). Cross-validate with XRD or melting point data (e.g., mp 123–124°C for related analogs) .

Q. What safety protocols are recommended for handling this compound during experimental procedures?

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or dermal contact.

- Store waste separately in labeled containers for halogenated organics and dispose via licensed hazardous waste services.

- Conduct reactions in fume hoods with proper ventilation, especially during solvent evaporation steps .

Advanced Research Questions

Q. How do substitutions on the pyrimidine and benzene rings influence the compound’s anti-proliferative activity, as revealed by SAR studies?

Structural modifications at the 2- and 6-positions of the pyrimidine ring significantly impact bioactivity. For example:

- Electron-withdrawing groups (e.g., -CF3, -NO2) enhance binding to microtubule targets, reducing IC50 values to nanomolar ranges in HT-1080 sarcoma cells.

- Bulkier substituents (e.g., isopropyl, phenyl) improve metabolic stability but may reduce solubility.

- Substitutions on the 4-fluorobenzenecarboxylate moiety (e.g., methyl, methoxy) modulate pharmacokinetic properties like logP (target 2–4 for optimal membrane permeability) .

Q. How can researchers address discrepancies in reported reaction yields when scaling up synthesis under metal-free conditions?

Contradictions in yields (e.g., 40% vs. 75%) often arise from:

- Solvent purity : Use anhydrous DMF to avoid hydrolysis side reactions.

- Temperature control : Maintain ±2°C precision during exothermic steps.

- Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher recovery in gram-scale syntheses .

Q. What in vitro competitive binding assays demonstrate the compound’s mechanism of action on microtubule targets?

- EBI (ethidium bromide iodide) displacement assays : Treat M21 melanoma cells with 100 μM compound for 2 hours, then add 100 μM EBI. Measure fluorescence (λex 360 nm, λem 450 nm) to quantify microtubule disruption. A >50% reduction in EBI binding indicates strong C-terminal tubulin interaction .

- Immunoblotting : Post-treatment, analyze β-tubulin levels via SDS-PAGE. Reduced tubulin polymerization correlates with G2/M cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.